![molecular formula C22H30N6O4 B12414118 1,4-Bis[2-(2-aminoethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B12414118.png)
1,4-Bis[2-(2-aminoethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis[2-(2-aminoethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione is a complex organic compound with a unique structure that includes multiple amino and hydroxyl groups attached to an anthracene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[2-(2-aminoethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione typically involves multiple steps, starting with the preparation of the anthracene core and subsequent functionalization with amino and hydroxyl groups. Common synthetic routes include:
Step 1: Preparation of the anthracene core through Friedel-Crafts acylation.
Step 2: Introduction of hydroxyl groups via oxidation reactions.
Step 3: Functionalization with amino groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
1,4-Bis[2-(2-aminoethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of amino groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can regenerate the original hydroxyl groups.
科学研究应用
1,4-Bis[2-(2-aminoethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for imaging biological systems.
Medicine: Explored for its anticancer properties and ability to interact with DNA.
Industry: Utilized in the development of advanced materials, such as conductive polymers and dyes.
作用机制
The mechanism by which 1,4-Bis[2-(2-aminoethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione exerts its effects involves interactions with molecular targets such as DNA and proteins. The compound’s multiple amino groups allow it to form hydrogen bonds and electrostatic interactions, while the hydroxyl groups can participate in redox reactions. These interactions can lead to changes in the structure and function of the target molecules, influencing various biological pathways.
相似化合物的比较
Similar Compounds
1,4-Diaminoanthraquinone: Similar structure but lacks the extended aminoethyl chains.
5,8-Dihydroxy-1,4-naphthoquinone: Contains hydroxyl groups but has a naphthoquinone core instead of anthracene.
2,3-Diaminonaphthalene: Features amino groups on a naphthalene core.
Uniqueness
1,4-Bis[2-(2-aminoethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione is unique due to its combination of multiple amino and hydroxyl groups on an anthracene core, providing a versatile platform for various chemical modifications and applications.
属性
分子式 |
C22H30N6O4 |
|---|---|
分子量 |
442.5 g/mol |
IUPAC 名称 |
1,4-bis[2-(2-aminoethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H30N6O4/c23-5-7-25-9-11-27-13-1-2-14(28-12-10-26-8-6-24)18-17(13)21(31)19-15(29)3-4-16(30)20(19)22(18)32/h1-4,25-30H,5-12,23-24H2 |
InChI 键 |
RFRJYMDNFSFUMR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1NCCNCCN)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4R,6R)-4-hydroxy-6-[(5R,7S,10R)-10-hydroxy-5,7-dimethylundecyl]oxan-2-one](/img/structure/B12414035.png)

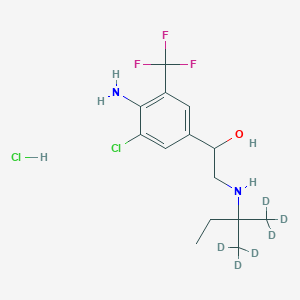

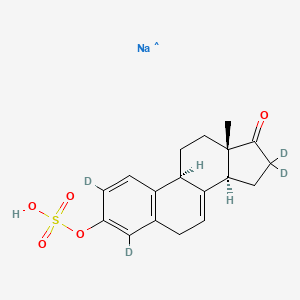
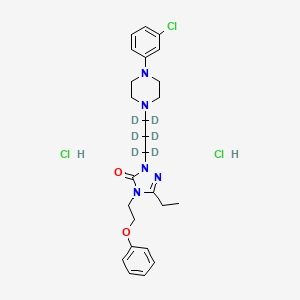

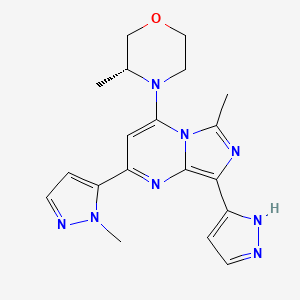

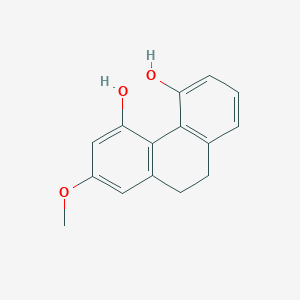
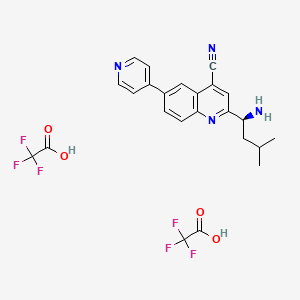

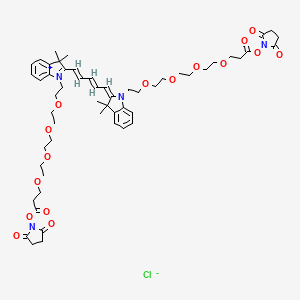
![Methyl 3-[[2-[4-[4-(1-benzyltriazol-4-yl)butoxy]phenyl]-4-oxochromen-3-yl]oxymethyl]benzoate](/img/structure/B12414106.png)
